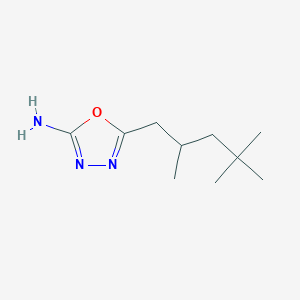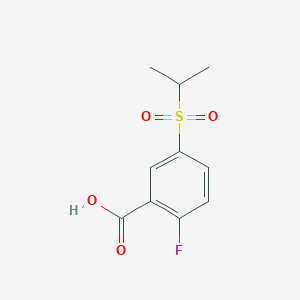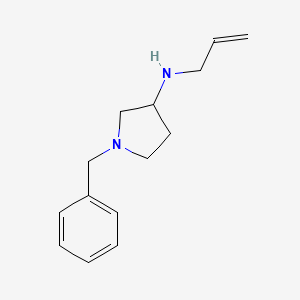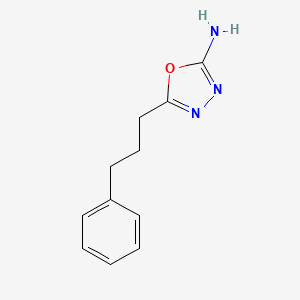![molecular formula C12H15Cl2N B1438190 (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine CAS No. 1019612-07-7](/img/structure/B1438190.png)
(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Skvorcova et al. (2017) discuss the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. This process showcases the potential for creating complex chemical structures involving cyclopropylmethyl groups (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Ethylene Inhibition in Plant Biology :
- Sisler et al. (2009) demonstrate that compounds like N,N-dipropyl-(1-cyclopropenylmethyl)amine can block the ethylene receptor in bananas, indicating a potential application in preserving fruit freshness (Sisler, Goren, Apelbaum, & Serek, 2009).
Potential in Drug Synthesis and Antitumor Activity :
- Flefel et al. (2015) synthesized a variety of compounds including 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which upon further reactions, yielded compounds with notable cytotoxic effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
Applications in Material Science :
- Eichler et al. (2001) discuss the use of 1-methyl 1'-cyclopropylmethyl as an acid-labile protecting group for polymer-supported oligosaccharide synthesis, highlighting its utility in complex chemical processes (Eichler, Yan, Sealy, & Whitfield, 2001).
HPLC Analysis in Pharmacokinetics :
- Xiu (2004) established a method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rat plasma, demonstrating the importance of such compounds in pharmacological studies (Xiu, 2004).
Mecanismo De Acción
The mechanism of action for (Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine is not provided in the search results. This could be due to the compound’s use in various fields of research and industry, each of which may involve different mechanisms of action.
Safety and Hazards
The safety data sheet for a similar compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed, immediately call a poison center or doctor/physician .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(15-7-9-2-3-9)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNVSYXFPLTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



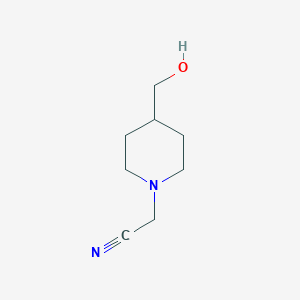
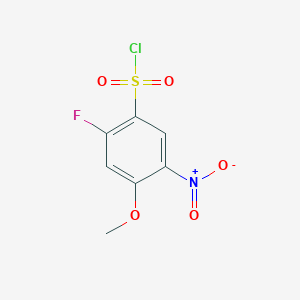
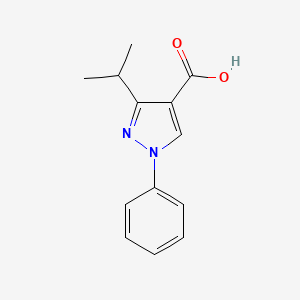

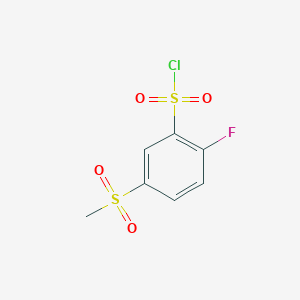
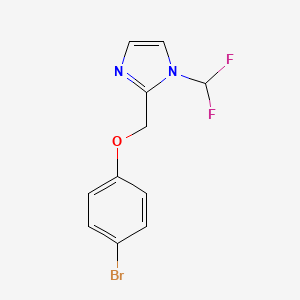


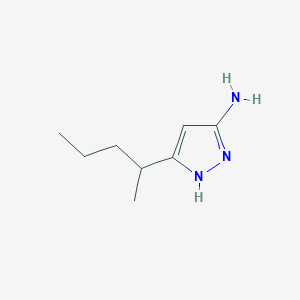
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
